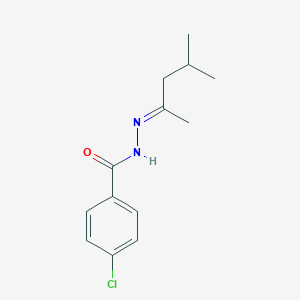
FKBP51-Hsp90-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide is a synthetic organic compound with the molecular formula C19H24N4O4S2 and a molecular weight of 436.6 g/mol This compound features a pentanediamide backbone with two thiophene rings substituted with carbamoyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide typically involves the reaction of 3-carbamoyl-4,5-dimethylthiophene with pentanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)hexanediamide
- N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,2,3,3-tetrafluorobutanediamide
Uniqueness
N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide is unique due to its specific substitution pattern on the thiophene rings and the pentanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C19H24N4O4S2 |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
N,N//'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide |
InChI |
InChI=1S/C19H24N4O4S2/c1-8-10(3)28-18(14(8)16(20)26)22-12(24)6-5-7-13(25)23-19-15(17(21)27)9(2)11(4)29-19/h5-7H2,1-4H3,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25) |
Clave InChI |
VDNAKRUIARBLPX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(cyclohexylamino)carbonyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323531.png)

![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B323533.png)
![4-(1-azepanylsulfonyl)-N-[(4-methoxy-1-naphthyl)methylene]aniline](/img/structure/B323538.png)
![(6E)-6-[[4-(azepan-1-ylsulfonyl)anilino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B323539.png)
![(6E)-6-[[4-(azepan-1-ylsulfonyl)anilino]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B323540.png)
![4-(1-azepanylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B323543.png)





![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-phenylhydrazinecarboxamide](/img/structure/B323552.png)
